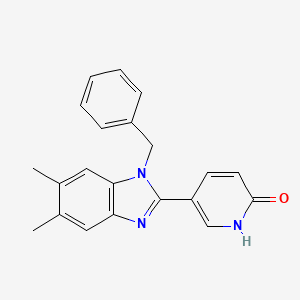

5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (BDMP) is an organic compound with a wide range of applications in the scientific research field. It has been used for the synthesis of various compounds, as well as for the study of biological processes. BDMP is a simple, yet powerful compound that has been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- The synthesis and characterization of N-heterocyclic carbene complexes, including benzimidazolium salts, have shown their potential in catalysis, particularly in carbon-carbon bond-forming reactions. These compounds demonstrate a highly efficient route for the formation of asymmetric biaryl compounds, even at very low loading, highlighting their importance in synthetic organic chemistry (Akkoç et al., 2016).

- Luminescent bis(pyridyl)-substituted benzimidazole platinum(II) complexes exhibit photophysical properties of interest. These complexes are luminescent in the solid state at room temperature and have a distorted square-planar coordination geometry. Their extended structure reveals weak intermolecular interactions that are discernible in the Hirshfeld surface and fingerprint plots, indicating potential applications in materials science (Destefano & Geiger, 2017).

Potential Medicinal Chemistry Applications

- A series of compounds bearing the benzimidazole moiety synthesized through a molecular hybridization approach have been evaluated for in vitro anticancer activity. Some derivatives showed promising antiproliferative activity against human cancer cell lines, suggesting the relevance of benzimidazole derivatives in the development of new anticancer drugs (Rasal, Sonawane & Jagtap, 2020).

Material Science Applications

- Lanthanide complexes involving multichelating ligands, including benzimidazole derivatives, have been synthesized, showcasing interesting magnetic properties. Such complexes have been investigated for their potential in slow magnetic relaxation, which is significant for applications in magnetic materials (Speed et al., 2017).

Propiedades

IUPAC Name |

5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-14-10-18-19(11-15(14)2)24(13-16-6-4-3-5-7-16)21(23-18)17-8-9-20(25)22-12-17/h3-12H,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSEPMTVAHENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331734 |

Source

|

| Record name | 5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666046 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |

CAS RN |

860787-82-2 |

Source

|

| Record name | 5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide](/img/structure/B2918737.png)

![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)